molecular formula C9H12N2O2 B8594590 ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No. B8594590
M. Wt: 180.20 g/mol
InChI Key: IGJUBQCHYMYYPC-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

The title compound was prepared in analogy to the procedure described in Step 17.3 using cyclopropylhydrazine (Step 17.2) and ethyl 4-(dimethylamino)-2-oxobut-3-enoate at 125° C. for 8 hr. The crude product was purified by silica gel column chromatography (hexane/EtOAc 2.5-45%). tR: 3.45 min (HPLC 1); tR: 0.74 min (LC-MS 2); ESI-MS: 181 [M+H]+ (LC-MS 2); Rf=0.59 (hexane/EtOAc 1:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][NH2:5])[CH2:3][CH2:2]1.CN(C)[CH:8]=[CH:9][C:10](=O)[C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[CH:1]1([N:4]2[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(C(=O)OCC)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (hexane/EtOAc 2.5-45%)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1N=C(C=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.